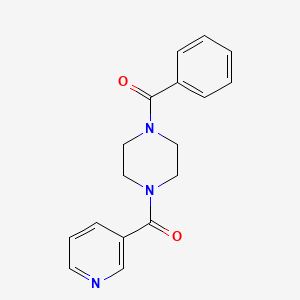![molecular formula C23H31FN2O3 B5664117 1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5664117.png)
1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound is part of a class of chemicals studied for various applications, including their potential as intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The chemical features a complex structure, incorporating elements such as a fluorobenzyl group, a methoxyphenoxy group, and a piperidinyl group, which contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step chemical processes. For example, a scalable synthesis approach for related compounds has been described by Boros et al. (2007), highlighting key steps like lithium-bromine exchange, regioselective nitration, and Pd-catalyzed alkoxycarbonylation to achieve the target molecule with overall yields of 23% (Boros et al., 2007).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves X-ray crystallography, as seen in the work by Lv Zhi (2009), where the crystal structure of a similar compound was elucidated, revealing interesting features like diorientational disorder due to rotation around the C-C single bond (Lv Zhi, 2009).
Chemical Reactions and Properties
The chemical reactions and properties of this compound would likely involve interactions pertinent to its functional groups, such as the potential for nucleophilic substitution reactions due to the presence of the fluorobenzyl group. Research by Ajibade and Andrew (2021) on similar molecules provides insights into the types of chemical reactions these compounds can undergo, emphasizing the role of Schiff bases reduction route in their synthesis (Ajibade & Andrew, 2021).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, and solubility in various solvents, are crucial for understanding their behavior in different environments. For instance, the study of novel copolymers by Kharas et al. (2017) explores the physical properties of related compounds, which can provide a baseline for understanding the physical characteristics of our compound of interest (Kharas et al., 2017).
Chemical Properties Analysis
Chemical properties analysis would focus on the reactivity of the compound's functional groups, its stability under various conditions, and its potential to undergo specific chemical transformations. The work by Xie et al. (2005) on supramolecular structures provides insight into the chemical behavior of structurally related compounds, offering clues to the chemical properties of "1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol" (Xie et al., 2005).
Eigenschaften
IUPAC Name |
1-[5-[[(4-fluorophenyl)methylamino]methyl]-2-methoxyphenoxy]-3-piperidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O3/c1-28-22-10-7-19(15-25-14-18-5-8-20(24)9-6-18)13-23(22)29-17-21(27)16-26-11-3-2-4-12-26/h5-10,13,21,25,27H,2-4,11-12,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYOCQFECBCCBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)F)OCC(CN3CCCCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]sulfonyl}morpholine](/img/structure/B5664035.png)
![(1S*,5R*)-3-(1,3-benzodioxol-5-ylacetyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5664043.png)
![[3-(2-methoxyethyl)-1-(2-methoxy-2-methylpropanoyl)-3-piperidinyl]methanol](/img/structure/B5664054.png)
![4-[(4-methyl-1-piperazinyl)carbonyl]morpholine](/img/structure/B5664066.png)

![(3R*,4S*)-1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5664080.png)
![2-isopropyl-9-(2-pyrrolidin-1-ylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5664091.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[(4-methylphenoxy)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5664109.png)


![2,5,6-trimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-4-amine](/img/structure/B5664136.png)
![N-[4-(diethylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5664144.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5664153.png)